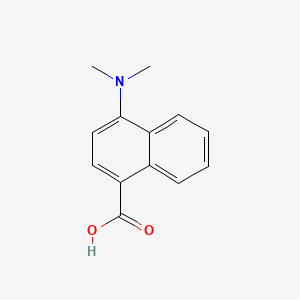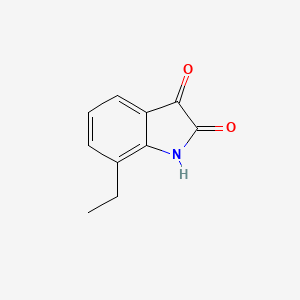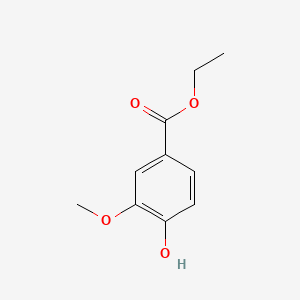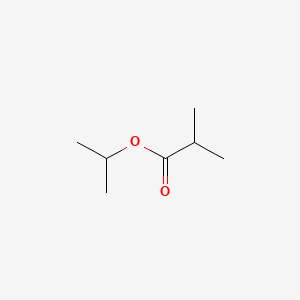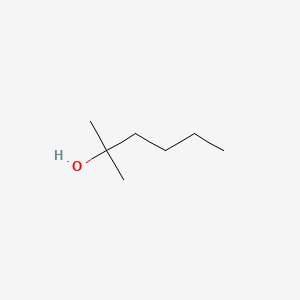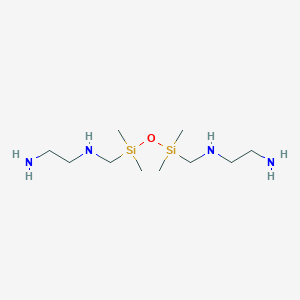
1,3-双(2-氨基乙基氨基甲基)四甲基二硅氧烷
描述
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is a chemical compound with the molecular formula C10H30N4OSi2 . It is a liquid substance used as a chemical intermediate .
Synthesis Analysis
The behavior of 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane in the reaction with carbonyl compounds and metal salts results in the formation of metal complexes of the corresponding Schiff bases formed in situ . The fragmentation of this compound takes place at the siloxane bond, but, in most cases, it is in the organic moieties in the b position with respect to the silicon atom .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane is based on the siloxane bond, which unifies the compounds based on it into a class with its own chemistry and unique combinations of chemical and physical properties .Chemical Reactions Analysis
The specific features of the siloxane bond result in unique chemical reactions. For instance, 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane reacts with carbonyl compounds and metal salts to form metal complexes of the corresponding Schiff bases .Physical And Chemical Properties Analysis
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane has a boiling point of 140-5°C/2mmHg and a density of 0.941 . Its molecular weight is 278.54 g/mol .科学研究应用
合成与结构表征
- 晶体盐的合成:1,3-双(3-氨基丙基)四甲基二硅氧烷,一种类似的化合物,可以与不同的对应物形成晶体盐,这由形成晶体 1,3-双(3-铵丙基)四甲基二硅氧烷氯化物和硝酸盐证明。这些盐通过 X 射线衍射、FT-IR 和 NMR 分析等方法在结构上进行表征 (Bargan et al., 2020).
环氧树脂固化和性能
- 环氧树脂的固化剂:1,3-双(2-氨基乙基氨基甲基)四甲基二硅氧烷 (SFA) 用作双酚 A 环氧树脂的固化剂,有助于非等温固化反应。使用差示扫描量热法 (DSC) 和热重分析 (TGA) 检查了此过程,表明固化网络在 340°C 时的热稳定性 (Li et al., 2012).
表面活性和溶液中的聚集
- 表面活性和胶束形成:与查询的化合物相关的 1,3-双(3-铵丙基)四甲基二硅氧烷硫酸盐表现出表面活性和在溶液中形成胶束的能力。动态光散射和原子力显微镜强调了这一特性,揭示了 100-200 nm 大小的胶束 (Nistor et al., 2012).
作用机制
The compound has a hydrolytic sensitivity of 2, meaning it reacts with aqueous acid . This property could influence its stability and efficacy in different environments. Its boiling point is 140-5°C/2mmHg, and it has a density of 0.941 . These properties might affect its distribution and elimination in the body, impacting its bioavailability.
安全和危害
属性
IUPAC Name |
N'-[[[(2-aminoethylamino)methyl-dimethylsilyl]oxy-dimethylsilyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H30N4OSi2/c1-16(2,9-13-7-5-11)15-17(3,4)10-14-8-6-12/h13-14H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMBBDJETXSIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CNCCN)O[Si](C)(C)CNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326682 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
CAS RN |
83936-41-8 | |
| Record name | 1,3-BIS(2-AMINOETHYLAMINOMETHYL)TETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane unique in its reactions?
A1: The siloxane bond in 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane exhibits intriguing behavior. While it can undergo fragmentation under specific reaction conditions, the fragmentation often occurs in the organic moieties, particularly at the β position relative to the silicon atom []. This unusual reactivity is attributed to the unique electronic characteristics of the siloxane bond, which can be influenced by the surrounding chemical environment [].
Q2: How does 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane interact with carbonyl compounds and metal salts?
A2: This compound reacts with carbonyl compounds and metal salts, leading to the formation of metal complexes with Schiff bases generated in situ []. This reaction can proceed through different pathways depending on the specific reaction conditions, resulting in a variety of products. Notably, the reaction can lead to the fragmentation of the molecule, either at the siloxane bond or within the organic moieties [].
Q3: What applications have been explored for 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane in material science?
A3: Research indicates that 1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane shows promise as a novel silicone aliphatic amine curing agent for epoxy resins [, ]. This application leverages its reactivity and the unique properties it imparts to the cured epoxy material. Studies have explored its non-isothermal and isothermal cure behavior, along with the thermal decomposition properties and dynamic mechanical properties of the resulting epoxy materials [, ]. This research suggests its potential for enhancing the performance of epoxy resins in various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



